tert-butyl N-(2-sulfamoylethyl)carbamate
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Overview
Description
Tert-butyl N-(2-sulfamoylethyl)carbamate is a chemical compound with the molecular formula C7H16N2O4S and a molecular weight of 224.28 . It is widely used in various scientific research and industrial applications.
Molecular Structure Analysis
The InChI code for tert-butyl N-(2-sulfamoylethyl)carbamate is 1S/C7H16N2O4S/c1-7(2,3)13-6(10)9-4-5-14(8,11)12/h4-5H2,1-3H3,(H,9,10)(H2,8,11,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.
Scientific Research Applications
Organic Synthesis Applications
Precursor for Thiadiazolesulfonamides Synthesis : The compound tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5carbamate is closely related to tert-butyl N-(2-sulfamoylethyl)carbamate and has been identified as a new precursor for the synthesis of 1,3,4‐Thiadiazolesulfonamides. This discovery opens new pathways in the development of sulfonamide-based compounds with potential applications in medicinal chemistry (Pedregosa et al., 1996).
Catalyst in Coupling Reactions : tert-Butyl phenyl sulfoxide, sharing a functional similarity with tert-butyl N-(2-sulfamoylethyl)carbamate, has been used as a precatalyst for generating sulfenate anions. This facilitates the coupling of benzyl halides to trans-stilbenes, showcasing its role in facilitating organic transformations with high purity and yield (Zhang et al., 2015).
Analytical Chemistry Applications
- Herbicide Residue Detection : In the realm of analytical chemistry, tert-butyl derivatives have been employed in developing methods for determining carbamate, phenylurea, and phenoxy acid herbicide residues in water samples. Such applications highlight the role of tert-butyl-based compounds in environmental monitoring and safety (Crespo-Corral et al., 2008).
Materials Science Applications
- Fluorescent Sensory Materials : The inclusion of tert-butyl groups in carbazole derivatives has led to the development of strong blue emissive nanofibers. These materials have shown potential as fluorescent sensory materials for detecting volatile acid vapors, illustrating the versatility of tert-butyl derivatives in sensor technology (Sun et al., 2015).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(2-sulfamoylethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O4S/c1-7(2,3)13-6(10)9-4-5-14(8,11)12/h4-5H2,1-3H3,(H,9,10)(H2,8,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCXNCQLLWKKKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-sulfamoylethyl)carbamate | |
CAS RN |
1375279-51-8 |
Source
|
Record name | tert-butyl N-(2-sulfamoylethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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